molecular formula C11H22N2O B1452675 4-Methoxy-1,4'-bipiperidine CAS No. 930603-98-8

4-Methoxy-1,4'-bipiperidine

Cat. No.: B1452675
CAS No.: 930603-98-8
M. Wt: 198.31 g/mol
InChI Key: QYTOCUJJGMOUDF-UHFFFAOYSA-N
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Description

4-Methoxy-1,4’-bipiperidine dihydrochloride is a chemical compound with the CAS Number: 930604-26-5 . It has a molecular weight of 271.23 and is a white solid . It is stored at room temperature .


Molecular Structure Analysis

The Inchi Code for 4-Methoxy-1,4’-bipiperidine dihydrochloride is 1S/C11H22N2O.2ClH/c1-14-11-4-8-13 (9-5-11)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H . The compound’s structure is related to its properties and reactivity.


Physical and Chemical Properties Analysis

4-Methoxy-1,4’-bipiperidine dihydrochloride is a white solid . It has a molecular weight of 271.23 and is stored at room temperature .

Scientific Research Applications

Dopamine Transporter Research

4-Methoxy-1,4'-bipiperidine derivatives have been studied for their ability to bind to the dopamine transporter (DAT). This research is significant for understanding neurological processes and potential treatments for conditions like Parkinson's disease. One study found that certain piperidine analogues exhibited high affinity and selectivity for DAT, with subnanomolar affinity, highlighting their potential as tools in neuropharmacology (Prisinzano et al., 2002).

Synthesis of Piperidine Derivatives

The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines have been investigated. This research underlines the importance of certain substituents for high potency in binding to DAT, offering insights into the structural requirements for effective DAT inhibitors (Lapa et al., 2005).

Polymer Chemistry Applications

This compound derivatives have been used in the oxidation of polymeric terminal diols, demonstrating their utility in polymer chemistry. This method allows for efficient and selective oxidation, yielding polymers with specific functional groups (Yoshida, Takata, & Endo, 1992).

Analgesic Potential

Research on 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives indicates potential analgesic and antitussive activities. This highlights the therapeutic potential of such derivatives in pain management and cough suppression (Oki et al., 1974).

Oxidative Stress and Toxicity Studies

This compound derivatives have been studied for their role in oxidative stress and toxicity. Research on 4-methoxy-TEMPO, a stable nitroxide radical, has provided insights into its toxicity mechanisms, including DNA damage and autophagy induction in human cells (Zhang et al., 2018).

Voltage-Gated Potassium Channels

Studies on 4-aminopyridine derivatives, including methoxy derivatives, have contributed to understanding the blocking of voltage-gated potassium channels. This research is relevant for the treatment of neurological disorders like multiple sclerosis (Rodríguez-Rangel et al., 2020).

Conformational Analysis

Conformational analysis of N‐Trifluoroacetyl‐2‐Methoxy‐4‐t. Butylpiperidine and its isomers provides valuable information about their molecular structures, influencing their potential applications in synthetic chemistry and drug design (Duquet et al., 2010).

Safety and Hazards

The safety information for 4-Methoxy-1,4’-bipiperidine dihydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Methoxy-1,4’-bipiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4-Methoxy-1,4’-bipiperidine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 4-Methoxy-1,4’-bipiperidine can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-Methoxy-1,4’-bipiperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 4-Methoxy-1,4’-bipiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Methoxy-1,4’-bipiperidine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-1,4’-bipiperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 4-Methoxy-1,4’-bipiperidine vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses of 4-Methoxy-1,4’-bipiperidine have been associated with toxic effects, including liver damage and alterations in metabolic processes . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

4-Methoxy-1,4’-bipiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Methoxy-1,4’-bipiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and efficacy.

Subcellular Localization

4-Methoxy-1,4’-bipiperidine’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

4-methoxy-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOCUJJGMOUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655938
Record name 4-Methoxy-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930603-98-8
Record name 4-Methoxy-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2.1 (5.87 mmol) 1′-benzyl-4-methoxy-[1,4′]bipiperidinyl and 1.0 g 10% Pd/C in 50 mL MeOH and 20 mL water was hydrogenated for 8 h at RT and 3 bar hydrogen pressure. The catalyst was removed by suction filtering, the filtrate was concentrated by evaporation i.vac., the residue was triturated with diethyl ether, suction filtered and dried.
[Compound]
Name
2.1
Quantity
5.87 mmol
Type
reactant
Reaction Step One
Name
1′-benzyl-4-methoxy-[1,4′]bipiperidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.